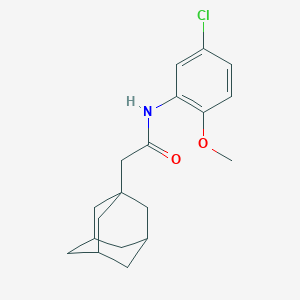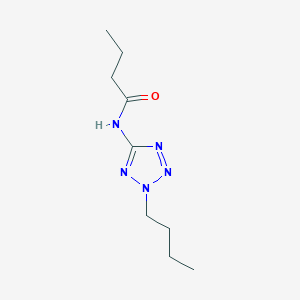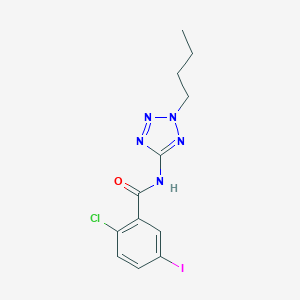
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, commonly known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist for metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G-protein coupled receptor family. ACPD has been found to have various applications in the field of neuroscience, particularly in the study of neurological disorders such as Parkinson's disease, depression, and anxiety.
Mechanism of Action
ACPD acts as an agonist for 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, which is predominantly expressed in the brain regions associated with motor control, reward, and cognition. Activation of this compound by ACPD leads to the inhibition of presynaptic glutamate release, resulting in a reduction in excitatory neurotransmission. This mechanism of action has been implicated in the neuroprotective effects of ACPD in Parkinson's disease.
Biochemical and Physiological Effects:
Apart from its neuroprotective effects, ACPD has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the striatum, which is a key brain region involved in motor control. ACPD has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Advantages and Limitations for Lab Experiments
ACPD has several advantages as a research tool in neuroscience. It is a potent and selective agonist for 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide, which allows for the precise modulation of glutamatergic neurotransmission. ACPD is also relatively stable and can be easily synthesized in the laboratory. However, the use of ACPD in lab experiments is limited by its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on ACPD. One potential application is in the development of novel therapies for Parkinson's disease. ACPD has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further studies are needed to determine its potential as a therapeutic agent. Another potential direction is in the study of the role of 2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide in the regulation of stress response. ACPD has been found to modulate the activity of the HPA axis, and further studies are needed to elucidate the underlying mechanisms. Overall, the research on ACPD has the potential to provide valuable insights into the pathophysiology of neurological disorders and to pave the way for the development of novel therapies.
Synthesis Methods
ACPD can be synthesized through a multistep process that involves the reaction of 1-adamantanamine with 2-bromo-5-chloroanisole. The resulting intermediate is then subjected to a series of reactions that involve reduction, protection, and deprotection steps to yield the final product. The synthesis of ACPD is a challenging process that requires expertise in organic chemistry and careful handling of reactive intermediates.
Scientific Research Applications
ACPD has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have neuroprotective effects in animal models of Parkinson's disease by reducing the loss of dopaminergic neurons in the substantia nigra. ACPD has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety, respectively.
Properties
Molecular Formula |
C19H24ClNO2 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H24ClNO2/c1-23-17-3-2-15(20)7-16(17)21-18(22)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,22) |
InChI Key |
OUDLOMDTJNHNBN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251144.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)



![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
